molecular formula C19H19N3O B2400465 N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide CAS No. 1210843-03-0

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide

Cat. No.: B2400465
CAS No.: 1210843-03-0
M. Wt: 305.381
InChI Key: TWRXOFUYDVPYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide is a chemical compound with a unique structure that combines a cyclopenta[c]pyrazole moiety with a naphthalene ring.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-22-19(16-10-5-11-17(16)21-22)20-18(23)12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9H,5,10-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXOFUYDVPYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester with 2-hydroxynaphthaldehyde in absolute ethanol under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring, using electrophilic or nucleophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Industry: The compound is used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide can be compared with other similar compounds, such as:

    N-(2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)-1-benzofuran-2-carboxamide: This compound has a benzofuran ring instead of a naphthalene ring, leading to different chemical and biological properties.

    3(5)-Substituted Pyrazoles: These compounds share the pyrazole moiety but differ in their substituents and overall structure, affecting their reactivity and applications.

This compound stands out due to its unique combination of structural features, making it a valuable compound for various scientific research applications.

Biological Activity

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and reviews, and presents findings in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19H19N3O
  • Molecular Weight : 305.4 g/mol
  • CAS Number : 1210843-03-0
PropertyValue
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
CAS Number1210843-03-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole moieties. While specific data on this compound is limited, related pyrazole derivatives have shown significant activity against various pathogens.

  • Inhibition of Bacterial Growth :
    • Compounds similar to this compound have demonstrated effective inhibition against Gram-positive bacteria such as Micrococcus luteus and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli with MIC values as low as 0.21 µM .
  • Antifungal Activity :
    • Studies report that certain pyrazole derivatives exhibit antifungal effects against Candida species, suggesting potential applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as enzymes or receptors. These interactions can modify the activity of these targets, leading to a cascade of biochemical events that culminate in antimicrobial or other therapeutic effects.

Case Study 1: Antimicrobial Evaluation

A recent evaluation of pyrazole derivatives showed that compounds structurally similar to this compound exhibited promising antimicrobial activities. The study involved screening against various bacterial strains, with results indicating significant growth inhibition at low concentrations.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies on related compounds have shown varying levels of toxicity against human cell lines (e.g., HaCat and BALB/c 3T3). These assessments are crucial for determining the safety profile of new compounds before clinical applications .

Q & A

Q. Advanced

  • PASS program : Predicts potential biological targets (e.g., antifungal, herbicidal activity) based on structural motifs .
  • Molecular docking : Evaluates binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock. The cyclopenta[c]pyrazole ring’s planarity enhances interactions with hydrophobic pockets .

How can reaction conditions be optimized for higher yields?

Q. Advanced

  • Solvent systems : Replace tert-butanol/water with DMF or THF to improve solubility of aromatic intermediates .
  • Catalyst loading : Reduce copper acetate from 10 mol% to 5 mol% while maintaining efficiency, lowering costs .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 8 hours to 30 minutes) .

How is crystallographic data analyzed for this compound?

Q. Advanced

  • SHELX suite : SHELXL refines crystal structures using high-resolution X-ray data. The program handles twinning and high thermal motion in the cyclopenta[c]pyrazole ring .
  • CIF validation : Tools like PLATON check for missed symmetry or disorder in the naphthalene moiety .

What are the solubility and stability profiles under varying conditions?

Q. Basic

  • Solubility : Poor in water; soluble in DMSO, ethanol, and chloroform. Quantitative studies use UV-Vis spectroscopy at λmax ~270 nm .
  • Stability : Degrades at pH <3 or >11, with hydrolysis monitored via HPLC. Light-sensitive; store in amber vials at –20°C .

How does the cyclopenta[c]pyrazole ring influence reactivity?

Q. Advanced

  • Ring strain : The fused cyclopentane-pyrazole system increases electrophilicity at the acetamide carbonyl, enhancing nucleophilic attack (e.g., by thiols) .
  • Steric effects : Methyl substituents at C2 hinder rotational freedom, stabilizing conformers critical for binding interactions .

What strategies address low reproducibility in scaled-up synthesis?

Q. Advanced

  • Process analytical technology (PAT) : In-line IR monitors reaction progress in real time .
  • Purification : Replace recrystallization with preparative HPLC for higher purity (>99%) .

How is regioselectivity achieved in triazole formation?

Q. Advanced

  • Copper vs. ruthenium catalysis : Cu(I) favors 1,4-regioisomers, while Ru catalysts yield 1,5-products. Selectivity is confirmed via NOESY correlations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.